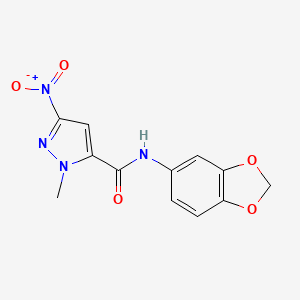![molecular formula C17H16ClN3OS B4333181 N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide](/img/structure/B4333181.png)
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide
描述
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTAP is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction.
作用机制
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide acts as a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction. This compound binds to the μ-opioid receptor and prevents the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. By blocking the μ-opioid receptor, this compound reduces the rewarding effects of opioids and reduces drug-seeking behavior in animal models of addiction.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to block the rewarding effects of opioids and reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression. This compound has also been shown to reduce pain sensitivity in animal models of pain.
实验室实验的优点和局限性
One advantage of using N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide in lab experiments is its selectivity for the μ-opioid receptor. This allows researchers to specifically target the μ-opioid receptor without affecting other opioid receptors. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other opioid receptor antagonists. This may require higher concentrations of this compound to achieve the desired effect.
未来方向
There are several future directions for research on N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the potential therapeutic applications of this compound in pain management, addiction, and depression. Finally, research on the mechanism of action of this compound may provide insights into the role of the μ-opioid receptor in pain modulation, reward, and addiction.
科学研究应用
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. This compound is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation, reward, and addiction. This compound has been shown to block the rewarding effects of opioids and reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-15-10-20-21(12-15)11-14-5-3-13(4-6-14)9-19-17(22)8-16-2-1-7-23-16/h1-7,10,12H,8-9,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKXSLJLAISISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4333105.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4333120.png)
![ethyl 4-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B4333128.png)
![methyl 4-({[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B4333141.png)
![6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4333147.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-fluorobenzamide](/img/structure/B4333155.png)


![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-methoxybenzamide](/img/structure/B4333177.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4333188.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4333192.png)
![2-(1H-indol-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333196.png)
![N-(4-chlorophenyl)-2-(3-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333198.png)
![diethyl 3-methyl-5-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B4333209.png)